molecular formula C8H7ClN2S B1433176 5-Chloro-2-methyl-1,3-benzothiazol-4-amine CAS No. 855463-87-5

5-Chloro-2-methyl-1,3-benzothiazol-4-amine

Cat. No.: B1433176
CAS No.: 855463-87-5
M. Wt: 198.67 g/mol
InChI Key: YVPRZICWZISZCJ-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-1,3-benzothiazol-4-amine is a chemical compound with the molecular formula C8H7ClN2S . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of this compound and similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H7ClN2S/c1-4-11-7-2-5 (9)6 (10)3-8 (7)12-4/h2-3H,10H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature with a melting point of 155-156°C . Its molecular weight is 198.68 .

Scientific Research Applications

Antitumor Activities

  • 5-Chloro-2-methyl-1,3-benzothiazol-4-amine derivatives, specifically 2-(4-aminophenyl)benzothiazoles, demonstrate significant antitumor activity. These compounds are selectively effective against breast, ovarian, colon, and renal cell lines. The antitumor mechanism, suspected to involve metabolism, shows that sensitive cell lines exhibit drug uptake and biotransformation, which plays a central role in their effectiveness (Chua et al., 1999).

Chemical Sensing and Imaging

  • Benzothiazole derivatives, including this compound, are used in creating fluorescent and colorimetric pH probes. These probes, which are highly water-soluble, can monitor acidic and alkaline solutions and have potential applications in real-time intracellular pH imaging (Diana et al., 2020).

Pharmacological Screening

  • In pharmacological contexts, these benzothiazole derivatives exhibit diverse biological activities, including anti-inflammatory and anti-bacterial properties. The synthesis process often involves reactions with chloroacetyl chloride, leading to various benzothiazole compounds with potential pharmacological applications (Chidrawar, 2016).

Safety and Hazards

The safety information available indicates that 5-Chloro-2-methyl-1,3-benzothiazol-4-amine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research and development of 5-Chloro-2-methyl-1,3-benzothiazol-4-amine and similar compounds could involve exploring their potential applications in various fields such as pharmaceuticals, due to their wide range of pharmacological properties .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function .

Biochemical Pathways

tuberculosis , suggesting that they may affect the biochemical pathways necessary for the survival and replication of this bacterium.

Result of Action

tuberculosis , suggesting that they may lead to the death of these bacteria at the cellular level.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-methyl-1,3-benzothiazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular functions such as apoptosis and cell cycle regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects are often observed, where a specific dosage range elicits a maximal therapeutic response without significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Additionally, the compound can alter metabolic flux and metabolite levels, impacting cellular energy balance and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in specific tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules, modulating its biochemical and cellular effects.

Properties

IUPAC Name

5-chloro-2-methyl-1,3-benzothiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-4-11-8-6(12-4)3-2-5(9)7(8)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPRZICWZISZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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